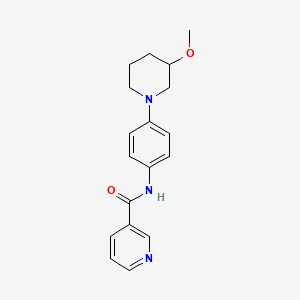

N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide, commonly known as MPN, is a novel and potent inhibitor of the protein kinase B-Raf. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Applications De Recherche Scientifique

Herbicidal Activity and SAR Study

N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide derivatives have shown promising results in the agricultural sector, particularly in herbicidal activity. A study synthesized a series of these derivatives, finding some to exhibit excellent herbicidal activity against certain weeds at specific concentrations. The structural activity relationships (SAR) detailed in the study offer pathways for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Cellular Energy Metabolism

Nicotinamide, the amide form of vitamin B3, is crucial in cellular energy metabolism, affecting cellular survival and death through its impact on oxidative stress and various cellular pathways. It offers protection against disorders involving immune system dysfunction, diabetes, and aging-related diseases, showcasing its potential in treating multiple disease entities (K. Maiese et al., 2009).

Corrosion Inhibition

In the field of industrial chemistry, nicotinamide derivatives, including this compound, have been studied for their corrosion inhibition effects on mild steel in acidic solutions. These derivatives exhibit promising results as corrosion inhibitors, indicating their potential for protecting metals in industrial applications (M. P. Chakravarthy et al., 2014).

Apoptosis Induction in Cancer Therapy

Research has identified N-phenyl nicotinamides as a new class of potent inducers of apoptosis, essential for cancer therapy. Through cell- and caspase-based high throughput screening assays, specific derivatives have been found to significantly activate caspase in breast cancer cells and inhibit microtubule polymerization, offering a new avenue for anticancer agent development (S. Cai et al., 2003).

Antineoplastic Activities

Another study on the synthesis of 6-substituted nicotinamides, including the related nicotinamide compounds, reported moderate antineoplastic activities against certain types of cancer, providing a basis for further investigation into their therapeutic potential (W. Ross, 1967).

Propriétés

IUPAC Name |

N-[4-(3-methoxypiperidin-1-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-23-17-5-3-11-21(13-17)16-8-6-15(7-9-16)20-18(22)14-4-2-10-19-12-14/h2,4,6-10,12,17H,3,5,11,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGUATHBKIJMNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2666990.png)

![5-(3,4-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2666996.png)

![5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2666997.png)

![3-(1-(cyclopropylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2666998.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2666999.png)

![2-ethoxy-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2667001.png)